1-(3-Hydroxy-piperidin-1-yl)-2-thiophen-3-yl-ethanone
Overview
Description
1-(3-Hydroxy-piperidin-1-yl)-2-thiophen-3-yl-ethanone is a chemical compound that features a piperidine ring substituted with a hydroxy group and a thiophene ring attached to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxy-piperidin-1-yl)-2-thiophen-3-yl-ethanone typically involves the reaction of 3-hydroxy-piperidine with thiophene-3-carboxylic acid or its derivatives under specific conditions. The reaction may be catalyzed by acids or bases, and solvents such as ethanol or methanol are often used to facilitate the reaction. The process generally requires careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and efficiency, often incorporating advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(3-Hydroxy-piperidin-1-yl)-2-thiophen-3-yl-ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ethanone moiety can be reduced to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 1-(3-oxo-piperidin-1-yl)-2-thiophen-3-yl-ethanone.
Reduction: Formation of 1-(3-hydroxy-piperidin-1-yl)-2-thiophen-3-yl-ethanol.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
1-(3-Hydroxy-piperidin-1-yl)-2-thiophen-3-yl-ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxy-piperidin-1-yl)-2-thiophen-3-yl-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and thiophene ring play crucial roles in binding to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Hydroxy-piperidin-1-yl)-ethanone
- 2-Benzo[1,3]dioxol-5-yl-1-(3-hydroxy-piperidin-1-yl)-ethanone
Uniqueness
1-(3-Hydroxy-piperidin-1-yl)-2-thiophen-3-yl-ethanone is unique due to the presence of both a piperidine ring and a thiophene ring, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not typically observed in compounds lacking either of these functional groups.
Properties
IUPAC Name |
1-(3-hydroxypiperidin-1-yl)-2-thiophen-3-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c13-10-2-1-4-12(7-10)11(14)6-9-3-5-15-8-9/h3,5,8,10,13H,1-2,4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIAHIVECVNOAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CSC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655974 | |
Record name | 1-(3-Hydroxypiperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60655974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916791-32-7 | |
Record name | 1-(3-Hydroxy-1-piperidinyl)-2-(3-thienyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=916791-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Hydroxypiperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60655974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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